2-(4-Hydroxyphenyl)-5-octylpyrimidine
Description
2-(4-Hydroxyphenyl)-5-octylpyrimidine is a pyrimidine derivative characterized by a hydroxyphenyl group at position 2 and an octyl chain at position 5 of the pyrimidine ring. The hydroxyl group enhances polarity and hydrogen-bonding capacity, distinguishing it from alkoxy-substituted analogs.
Properties
CAS No. |
58415-63-7 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-(5-octylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C18H24N2O/c1-2-3-4-5-6-7-8-15-13-19-18(20-14-15)16-9-11-17(21)12-10-16/h9-14,21H,2-8H2,1H3 |
InChI Key |
QKHJFAHFTKYIEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O |
Canonical SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Alkyl Chain Length Variations
- 2-(4'-Hydroxyphenyl)-5-n-dodecylpyrimidine : A longer dodecyl chain increases hydrophobicity, reducing solubility in polar solvents compared to the octyl variant. This compound may exhibit higher melting points due to enhanced van der Waals interactions .
- 2-(4'-Hydroxyphenyl)-5-n-heptylpyrimidine : A shorter heptyl chain decreases molecular weight (MW: ~340.5 g/mol) and improves solubility in organic solvents relative to the octyl derivative .
Substituent Type (Hydroxyl vs. Alkoxy)
- 2-(4-(Hexyloxy)phenyl)-5-octylpyrimidine: Replacing the hydroxyl group with a hexyloxy substituent (MW: 340.5 g/mol) reduces polarity, making it more suitable for nonpolar applications like liquid crystals. The alkoxy group also improves thermal stability compared to the hydroxylated analog .
- 2-(4-Octyloxyphenyl)-5-(4-octylphenyl)pyrimidine : Dual octyl and octyloxy groups (MW: 382.58 g/mol) enhance mesogenic properties, with phase transitions at Cr 68°C, SmC 152°C, N 174°C, and I (isotropic) .
Phase Behavior and Liquid Crystalline Properties
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